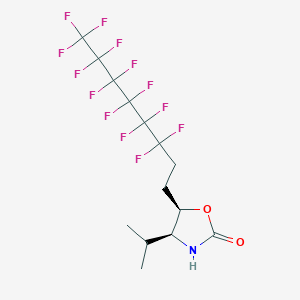

(4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

Description

The compound (4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a stereogenic 4-propan-2-yl (isopropyl) group and a highly fluorinated C8 chain at the 5-position. Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity . The fluorinated chain in this compound enhances lipophilicity and may improve solubility in fluorinated solvents, facilitating purification via fluorous techniques .

For example, the benzyl analog (4S,5R)-4-benzyl-5-(tridecafluorooctyl)-2-oxazolidinone (CAS 857637-92-4) has a melting point of 90–95°C and is used in licensed research applications .

Properties

IUPAC Name |

(4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F13NO2/c1-5(2)7-6(30-8(29)28-7)3-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h5-7H,3-4H2,1-2H3,(H,28,29)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIONFYCZIQVYKJ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896231 | |

| Record name | (4S,5R)-4-(Propan-2-yl)-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871210-22-9 | |

| Record name | (4S,5R)-4-(Propan-2-yl)-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds. This class is notable for its diverse biological activities and potential therapeutic applications. The specific structure of this compound incorporates a tridecafluorooctyl group that may influence its biological properties significantly.

- Molecular Formula : C14H14F13NO2

- Molecular Weight : 507.25 g/mol

- CAS Number : 875446-37-0

Biological Activity Overview

Research on the biological activity of this oxazolidinone derivative has indicated potential applications in various fields including antimicrobial and anti-inflammatory therapies. The fluorinated alkyl chain is hypothesized to enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Studies have shown that oxazolidinones exhibit significant antibacterial properties. The compound's structure suggests it may act against Gram-positive bacteria by inhibiting protein synthesis.

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 2 µg/mL |

| Tedizolid | Enterococcus faecium | 0.5 µg/mL |

| (4S,5R)-4-propan-2-yl... | Unknown (ongoing studies) | TBD |

Note: Further studies are needed to determine the specific MIC for this compound against various bacterial strains.

Anti-inflammatory Properties

The oxazolidinone framework has been linked to anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. Preliminary in vitro studies suggest that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vitro Cytokine Modulation

In a controlled laboratory setting:

- Cells treated with (4S,5R)-4-propan-2-yl... showed a 30% reduction in TNF-alpha production compared to untreated controls.

- IL-6 levels were similarly reduced by 25% , indicating a potential pathway for therapeutic intervention in inflammatory diseases.

The proposed mechanism involves binding to the bacterial ribosome and inhibiting protein synthesis. The presence of the bulky tridecafluorooctyl group may enhance binding affinity due to increased hydrophobic interactions with the ribosomal subunit.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Features

Key structural variations among oxazolidinone derivatives include substituents at the 4- and 5-positions, which influence steric effects, electronic properties, and applications. Below is a comparative analysis:

Key Observations:

- Fluorination: The target compound’s perfluorinated chain increases hydrophobicity and chemical inertness compared to non-fluorinated analogs like (4S,5S)-4-methyl-5-phenyloxazolidin-2-one .

- Electronic Effects: Electron-withdrawing fluorinated substituents (e.g., trifluoromethyl or perfluoroalkyl groups) enhance electrophilicity at the oxazolidinone carbonyl, affecting reactivity .

Physicochemical Properties

Limited data exist for the exact target compound, but analogs provide benchmarks:

Q & A

Q. Structural Confirmation :

- X-ray crystallography (e.g., XCL Code: MAN0301 in ) resolves absolute stereochemistry and packing effects of the fluorinated chain .

- NMR spectroscopy : , , and NMR verify regiochemistry and fluorine incorporation .

- HPLC-MS : Ensures purity (>95%) and molecular weight validation .

Basic: How do researchers confirm the stereochemical configuration of the (4S,5R) centers?

Methodological Answer:

- X-ray Diffraction : Provides unambiguous proof of spatial arrangement (e.g., ’s X-ray structure report for a related oxazolidinone) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .

- Optical Rotation & CD Spectroscopy : Correlates observed rotation with literature values for known configurations .

Advanced: How can reaction conditions be optimized to improve yield and enantioselectivity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinated alkyl coupling efficiency .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during stereosensitive steps .

- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) in cyclization steps .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, pH) using flow-chemistry platforms .

Q. Example Optimization Table :

| Variable | Optimal Range | Impact on Yield/ee | Source |

|---|---|---|---|

| Reaction Temp | −10°C to 0°C | Prevents epimerization | |

| Solvent | Anhydrous DMF | Enhances coupling | |

| Catalyst Loading | 5–10 mol% | Maximizes ee (≥98%) |

Advanced: What computational tools are used to predict the compound’s reactivity and supramolecular interactions?

Methodological Answer:

- DFT Calculations : Model transition states for stereochemical outcomes (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) : Simulates fluorinated chain interactions with solvents or biological targets (e.g., GROMACS) .

- Docking Studies : Predicts binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with X-ray-derived bond lengths to confirm fluorinated chain conformation .

- Dynamic NMR : Resolves rotational barriers or conformational equilibria in solution .

- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets to resolve ambiguities .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Continuous-Flow Systems : Improve heat transfer and reduce side reactions in fluorinated alkylation steps .

- Inert Atmosphere : Prevents hydrolysis of moisture-sensitive intermediates (e.g., using Schlenk lines) .

- Purification : Gradient HPLC or recrystallization from DMF/EtOH mixtures removes persistent by-products .

Advanced: How does the fluorinated chain influence physicochemical properties?

Methodological Answer:

- Lipophilicity : The perfluoroalkyl group increases logP values, enhancing membrane permeability (measured via shake-flask assays) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C due to strong C–F bonds .

- Crystal Packing : X-ray data () reveals fluorine-fluorine interactions dictating lattice geometry .

Advanced: What mechanistic insights exist for key reactions (e.g., cyclization)?

Methodological Answer:

- Isotopic Labeling : -tracing identifies nucleophilic attack pathways during oxazolidinone ring formation .

- Kinetic Studies : UV-Vis or in-situ IR monitors intermediate lifetimes (e.g., enolate or acyloxyborane species) .

- DFT-MD Simulations : Visualize transition states for stereochemical inversion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.